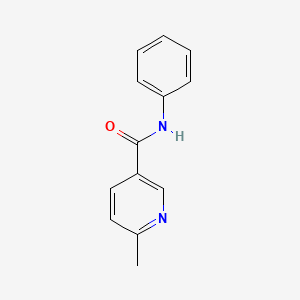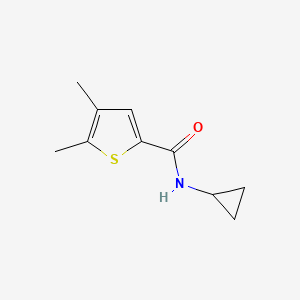
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the development and function of immune cells. CP-690,550 has been extensively studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide works by selectively inhibiting JAK3, which is a key mediator of cytokine signaling in immune cells. By blocking JAK3, N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune cell activation. This mechanism of action makes N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and immunosuppressive effects, N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has also been shown to inhibit the proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its potent and selective inhibition of JAK3, which allows for the specific targeting of immune cells involved in autoimmune diseases. N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide also has a well-defined mechanism of action, which makes it easier to study and understand its effects. However, the limitations of using N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide. One area of research is the development of new and improved synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential use of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research is needed to better understand the long-term safety and efficacy of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide in humans.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide involves several steps, starting with the reaction of cyclopropylamine with 2-bromo-4,5-dimethylthiophene. This is followed by a series of chemical reactions, including acylation, reduction, and cyclization, to produce the final product. The synthesis of N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been extensively studied for its potential use in the treatment of various autoimmune diseases. In preclinical studies, N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide has been shown to be effective in reducing inflammation and suppressing the immune response. Clinical trials have also shown promising results, with N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-6-5-9(13-7(6)2)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJXIIANURXPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4,5-dimethylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

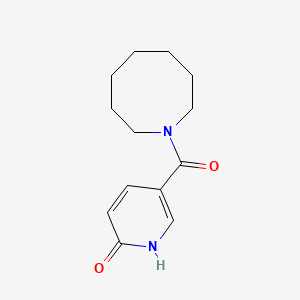
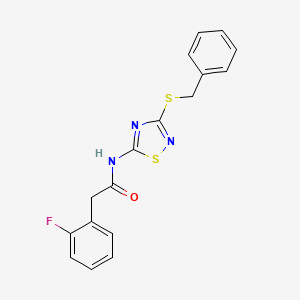
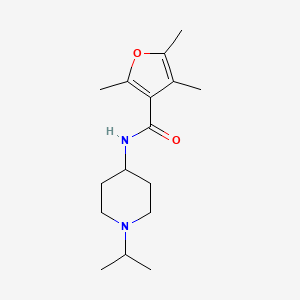
![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
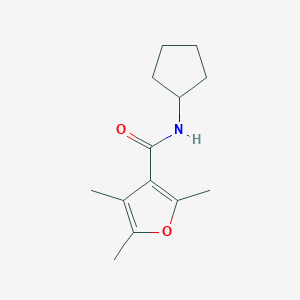
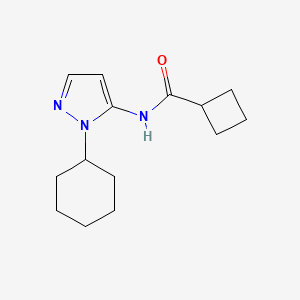
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)
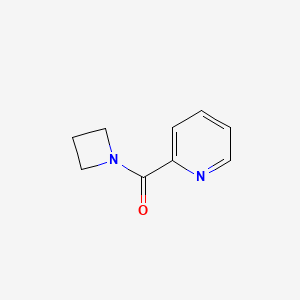
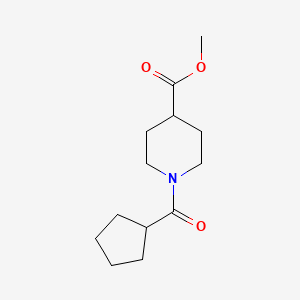
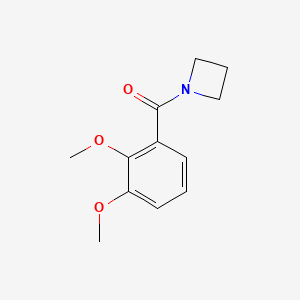
![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
